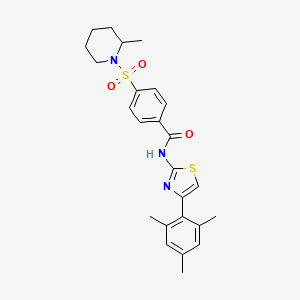

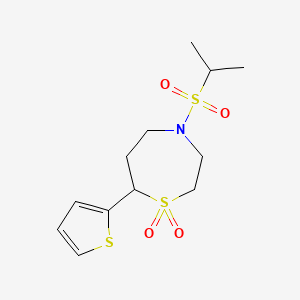

![molecular formula C25H24N2O2S B2443313 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide CAS No. 477555-97-8](/img/structure/B2443313.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzothiazole moiety . They are used as building blocks in the synthesis of various complex organic compounds .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl compounds often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S–N coupling approach, a S–N coupling/S-oxidation sequence, or a S-oxidation/S–F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of these compounds can be characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including weak base-promoted N-alkylation and a stereoselective microwave-promoted Fukuyama–Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by solvent effects. For example, the degree of charge transfer can gradually increase with an increase in solvent polarity .Scientific Research Applications

- The compound’s aromatic structure, incorporating both benzothiazole and phenyl moieties, makes it a promising candidate for fluorescent materials. Researchers have synthesized difluoroboron complexes of this compound, revealing interesting photophysical properties . These materials could find applications in optoelectronics, fluorescence sensors, and imaging.

- The conjugated polymer PBTPV-OSi, containing a benzothiazole unit, has been studied for its photometric properties. As a new type of fluorescent material, it holds potential for photocatalysis and light harvesting applications . Understanding its excited state behavior in different solvents is crucial for optimizing its performance.

- Solvent effects play a significant role in the behavior of molecules. Researchers have investigated the excited state hydrogen bond and proton transfer in 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), a compound related to our target molecule. Such studies contribute to the development of optoelectronic devices .

Fluorescent Materials and Sensors

Photocatalysis and Light Harvesting

Hydrogen Bonding and Proton Transfer

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-2-3-8-17-29-19-15-13-18(14-16-19)24(28)26-21-10-5-4-9-20(21)25-27-22-11-6-7-12-23(22)30-25/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAJHCJGCSOMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

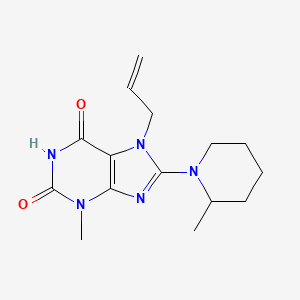

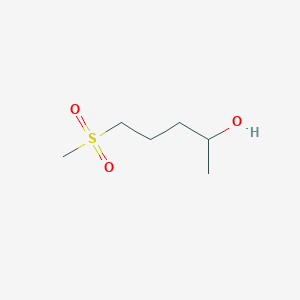

![N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide](/img/structure/B2443234.png)

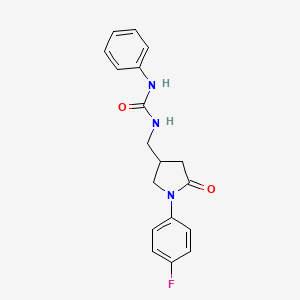

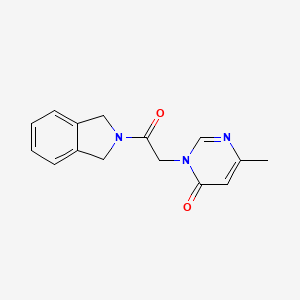

![2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2443239.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide](/img/structure/B2443242.png)

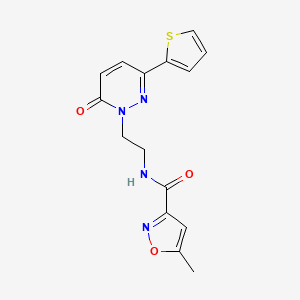

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2443248.png)

![2-Chloro-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2443250.png)

![2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2443253.png)